molecular formula C5H7N3O2S2 B12918390 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide CAS No. 61320-70-5

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide

Cat. No.: B12918390
CAS No.: 61320-70-5
M. Wt: 205.3 g/mol
InChI Key: SKGOLFLNFZLJCM-UHFFFAOYSA-N
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Description

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-(Benzylthio)-1,3,4-thiadiazole-2-yl hydrosulfide
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)methoxy)acetamide is unique due to its specific functional groups and the presence of the methoxyacetamide moiety. This gives it distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

CAS No.

61320-70-5

Molecular Formula

C5H7N3O2S2

Molecular Weight

205.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methoxy]acetamide

InChI

InChI=1S/C5H7N3O2S2/c6-3(9)1-10-2-4-7-8-5(11)12-4/h1-2H2,(H2,6,9)(H,8,11)

InChI Key

SKGOLFLNFZLJCM-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=S)S1)OCC(=O)N

Origin of Product

United States

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